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Introduction
Caramel, a popular confectionery product, is a complex emulsion composed of a dispersed

phase of fat droplets stabilized by milk proteins within a continuous aqueous sugar matrix.[1][2]

[3][4] The manufacturing process involves the intricate Maillard and caramelization reactions,

which contribute to its characteristic flavor and color.[1] The textural and flow properties of

caramel are critical for both consumer acceptance and industrial processing, where issues like

"tailing" and "cold flow" can be problematic.[1][2][3][4] Rheological analysis is a powerful tool

for characterizing these properties, providing valuable insights into the effects of formulation

and processing parameters.

This application note details the protocols for the rheological analysis of different caramel
preparations, including a standard formulation and variations containing hydrocolloids. It

provides a comparative analysis of their rheological behaviors, offering a framework for

researchers, scientists, and drug development professionals working with complex fluid

systems.

Materials and Methods
Caramel Preparations
Three types of caramel were prepared for this analysis: a standard caramel and two variations

containing different hydrocolloids.
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1. Standard Caramel: The standard caramel formulation was prepared using a common

recipe.[5] The ingredients were mixed and cooked in a steam-heated boiling pan with a

scraped surface stirrer.[1][5] Different batches were prepared by cooking to four distinct final

average temperatures: 113.0 ± 0.5 °C, 117.0 ± 0.5 °C, 120.0 ± 0.5 °C, and 122.0 ± 0.5 °C.[1]

Emulsification and premixing were conducted at 80°C using a high-shear mixer, followed by

cooking with gentle agitation until the target temperature was achieved.[1] A rapid cooling stage

was employed to halt further Maillard reactions.[1]

2. Caramel with κ-Carrageenan: This formulation followed the same procedure as the standard

caramel, with a final cooking temperature of 117°C.[1] A 0.2% concentration of κ-carrageenan

was incorporated into the initial ingredient mix.[1]

3. Caramel with Gellan Gum: Similar to the κ-carrageenan variation, this caramel was

prepared with a final cooking temperature of 117°C and included a 0.2% concentration of

gellan gum.[1]

Experimental Protocols
Rheological Measurements
All rheological measurements were performed in triplicate for each caramel sample across a

temperature range of 40 to 80°C.[1]

1. Rotational Rheometry: A controlled stress rheometer was used to perform steady shear and

oscillatory tests.

Steady Shear Viscosity: Viscosity curves were generated by subjecting the samples to a

controlled shear rate sweep. The resulting shear stress was measured to determine the

viscosity. For caramels exhibiting non-Newtonian behavior, the power-law model was

applied to determine the flow behavior index (n) and the consistency index (k).[1]

Oscillatory Measurements (Viscoelasticity): Small amplitude oscillatory shear (SAOS) tests

were conducted within the linear viscoelastic region of the material. The storage modulus

(G'), representing the elastic component, and the loss modulus (G''), representing the

viscous component, were measured as a function of frequency.
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2. Creep and Recovery Tests: Creep tests were conducted at 20°C. A constant shear stress

was applied to the sample for 100 seconds, and the resulting strain was monitored.[1] The

stress was then removed, and the strain recovery was followed for an additional 100 seconds.

[1] This provides information on the material's elasticity and resistance to permanent

deformation.

Data Presentation
The rheological properties of the different caramel preparations are summarized in the tables

below.

Table 1: Effect of Final Cooking Temperature on the Water Content and Rheological Properties

of Standard Caramel.

Final Cooking
Temperature
(°C)

Water Content
(% w/w)

Zero Shear
Viscosity at
60°C (Pa·s)

Flow Behavior
Index (n)

Consistency
Index (k)
(Pa·sⁿ)

113.0 ~12.5 Lower ~1 (Newtonian) -

117.0 ~10.5 Intermediate ~1 (Newtonian) -

120.0 ~9.0 Higher ~1 (Newtonian) -

122.0 7.9 Highest ~1 (Newtonian) -

Note: Exact viscosity values were not provided in the source material, but the trend of

increasing viscosity with increasing cooking temperature (and decreasing water content) was

clearly stated.[2][6][7][8]

Table 2: Rheological Properties of Standard Caramel and Caramels with Hydrocolloids at a

Final Cooking Temperature of 117°C.
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Caramel Type
Hydrocolloid
Content (%)

Flow Behavior
Index (n)

Consistency
Index (k)
(Pa·sⁿ)

Viscoelastic
Behavior

Standard 0
Essentially 1

(Newtonian)
-

Predominantly

viscous (G'' > G')

Carrageenan 0.2
< 1 (Shear-

thinning)
Increased

Elastic

(Crossover of G'

and G'' at low

frequencies)

Gellan Gum 0.2
< 1 (Shear-

thinning)
Increased Elastic

Results and Discussion
The rheological analysis revealed significant differences between the caramel preparations.

Standard Caramel: The standard caramel formulations exhibited behavior close to a

Newtonian liquid, where viscosity is independent of the shear rate (n ≈ 1).[1][2][3][4][6] The

viscosity of these caramels was highly dependent on the final cooking temperature; as the

temperature increased, the water content decreased, leading to a substantial increase in

viscosity.[2][6][7][8]

Caramels with Hydrocolloids: The addition of both κ-carrageenan and gellan gum induced non-

Newtonian, shear-thinning behavior (n < 1), meaning their viscosity decreased with an

increasing shear rate.[1] These hydrocolloids also imparted significant elasticity to the

caramels, as evidenced by the results from creep and oscillation measurements.[1][2][3][4][6]

The storage modulus (G') increased, and a crossover of G' and G'' was observed at low

frequencies, indicating the formation of a gel-like structure.[1]

Mandatory Visualizations
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Caption: Workflow for the preparation of different caramel samples.
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Caption: Experimental workflow for the rheological analysis of caramel.

Conclusion
The rheological properties of caramel are significantly influenced by both processing

conditions and the inclusion of hydrocolloids. Standard caramels behave as Newtonian fluids,

with viscosity being primarily controlled by water content. The addition of hydrocolloids like κ-

carrageenan and gellan gum introduces shear-thinning and elastic characteristics, which can

be beneficial in controlling undesirable flow behaviors in industrial applications. The protocols

and data presented in this application note provide a robust framework for the systematic

rheological characterization of caramel and similar confectionery products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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